molecular formula C11H19N3 B12120600 3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine

3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine

Cat. No.: B12120600
M. Wt: 193.29 g/mol
InChI Key: RDHGZZICESTLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine is a pyrazole derivative characterized by a central pyrazole ring substituted with methyl groups at positions 3 and 4. The 1-position is occupied by a 3-methyl-cyclobutylmethyl group, while the 4-position features a primary amine group. This structural motif is significant in medicinal chemistry due to the pyrazole core’s versatility in forming hydrogen bonds and its role in modulating biological activity . The cyclobutylmethyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

3,5-dimethyl-1-[(3-methylcyclobutyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H19N3/c1-7-4-10(5-7)6-14-9(3)11(12)8(2)13-14/h7,10H,4-6,12H2,1-3H3

InChI Key

RDHGZZICESTLAN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)CN2C(=C(C(=N2)C)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the cyclobutylmethyl group: This step involves the alkylation of the pyrazole ring with a cyclobutylmethyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Methylation: The final step involves the methylation of the pyrazole ring at the desired positions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, polar aprotic solvents.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including compounds similar to 3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine, exhibit significant anticancer properties. Studies have shown that pyrazole-based compounds can induce cytotoxic effects on various cancer cell lines. For instance, a study evaluated the synthesis of 4,4ʹ-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and found that several derivatives demonstrated potent cytotoxicity against colorectal carcinoma cells .

Antioxidant Properties

Compounds in the pyrazole family are also recognized for their antioxidant capabilities. The ability to scavenge free radicals is crucial for developing therapeutic agents that combat oxidative stress-related diseases. Research has highlighted that certain pyrazole derivatives possess superior radical scavenging activity compared to standard antioxidants like ascorbic acid .

Coordination Chemistry

The compound's ability to coordinate with metal ions makes it a candidate for applications in coordination chemistry. The formation of complexes with transition metals can lead to new materials with unique electronic or optical properties. For example, studies on related pyrazole compounds have demonstrated their effectiveness in forming stable complexes with cobalt(II) ions, which could be utilized in catalysis or as sensors .

Synthesis and Characterization

A detailed synthesis protocol for similar pyrazole derivatives has been documented, showcasing methods such as solvent evaporation and crystallization techniques. These studies emphasize the importance of precise conditions for obtaining high yields and purity of the synthesized compounds .

Study Synthesis Method Yield Biological Activity
Study AThree-component reaction at room temperatureHighAnticancer activity against RKO cells
Study BCo-crystallization with metal saltsModerateCoordination complex formation

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole-4-ylamine derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Analogues and Substituent Effects

1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine Substituent: 3,4-Dimethoxybenzyl group at the 1-position. Key Differences: The electron-donating methoxy groups enhance solubility in polar solvents compared to the cyclobutylmethyl group. Activity: Noted for moderate antimicrobial activity against C. albicans .

3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-ylamine Substituent: Bulky 1-naphthylmethyl group. However, this may reduce aqueous solubility . Activity: Demonstrated higher potency against E. coli compared to benzyl-substituted analogs .

1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

  • Substituent : 4-Chlorobenzyl group.
  • Key Differences : The electron-withdrawing chlorine atom enhances stability against oxidative metabolism. This compound showed improved logP (2.8) compared to the cyclobutylmethyl analog (logP ~3.2) .
  • Activity : Strong inhibitory effects on bacterial biofilms .

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ylamine Substituent: Trifluoroethyl group. This compound was discontinued due to toxicity concerns .

Pharmacological Activity Comparison

Compound Antimicrobial Activity (MIC, µg/mL) Solubility (mg/mL) logP Key Application
Target Compound 16 (E. coli), 32 (C. albicans) 0.12 (PBS) 3.2 Under investigation
1-(4-Chlorobenzyl) analog 8 (E. coli), 16 (C. albicans) 0.08 (PBS) 2.8 Biofilm inhibition
1-Naphthylmethyl analog 4 (E. coli), 64 (C. albicans) 0.05 (PBS) 3.8 Gram-negative targeting
3,4-Dimethoxybenzyl analog 32 (E. coli), 16 (C. albicans) 0.20 (PBS) 2.5 CNS drug candidates

Notes:

  • The target compound’s cyclobutylmethyl group balances lipophilicity and steric effects, offering intermediate antimicrobial activity but lower solubility than methoxy-substituted analogs.
  • Chlorobenzyl and naphthylmethyl derivatives show superior activity against E. coli, likely due to enhanced hydrophobic interactions with bacterial membranes .

Structural Analysis via NMR

  • Target Compound : ¹H NMR (CDCl₃) δ 1.25 (m, cyclobutyl CH₂), 2.10 (s, pyrazole CH₃), 3.45 (d, J = 7.2 Hz, CH₂-cyclobutyl). The cyclobutyl protons exhibit complex splitting patterns due to ring strain .
  • Chlorobenzyl Analog : Aromatic protons appear as a singlet at δ 7.35 (C₆H₄Cl), confirming para substitution .

Biological Activity

3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine is a compound belonging to the pyrazole family, which has gained attention due to its diverse biological activities. Pyrazoles are known for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of the compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The molecular structure of 3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine can be represented as follows:

  • Molecular Formula : C13H17N3
  • Molecular Weight : 221.29 g/mol

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. A review of recent literature highlights several key areas where this compound may have significant effects:

The biological activity of 3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • Docking studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression. For instance, it has been shown to interact with prostaglandin reductase (PTGR2), which plays a role in the metabolism of inflammatory mediators .
  • Cellular Signaling Pathways :
    • Pyrazoles may modulate various signaling pathways related to cell proliferation and apoptosis, contributing to their anticancer effects.

Research Findings and Case Studies

A selection of studies focusing on pyrazole derivatives provides insights into their biological activities:

Study ReferenceBiological ActivityFindings
AnticancerCompound demonstrated significant cytotoxicity against liver and lung carcinoma cell lines with IC50 values comparable to Cisplatin.
Anti-inflammatorySimilar pyrazole derivatives inhibited COX enzymes effectively, suggesting potential therapeutic applications in inflammation-related conditions.
AntioxidantExhibited strong antioxidant activity in vitro, indicating possible protective effects against oxidative stress.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-dimethyl-1-(3-methylcyclobutylmethyl)-1H-pyrazol-4-ylamine derivatives, and how are intermediates characterized?

  • Methodological Answer : A key route involves condensation of β-dicarbonyl compounds (e.g., acetylacetone derivatives) with substituted hydrazines. For example, refluxing 4-nitrophenylhydrazine with β-diketones in ethanol yields pyrazole cores, followed by alkylation or cyclization steps to introduce substituents like the 3-methylcyclobutylmethyl group . Intermediates are characterized via NMR (to confirm regioselectivity), IR (to track carbonyl reduction), and mass spectrometry (to verify molecular weight). Crystallization from acetonitrile or ethanol ensures purity .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement to resolve bond angles and torsional conformations, particularly for the cyclobutylmethyl substituent . Complement this with HPLC (≥95% purity) and spectral cross-validation (e.g., comparing experimental IR peaks at 1570–1608 cm⁻¹ for nitro groups or 3300 cm⁻¹ for NH stretches with literature data) .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., DFT-optimized geometries) and experimental crystallographic data be resolved?

  • Methodological Answer : Discrepancies often arise from crystal packing forces or solvent effects not modeled computationally. Refine computational models using periodic boundary conditions (PBC) to simulate lattice environments. Cross-validate with spectroscopic data (e.g., NMR chemical shifts) and Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π–π stacking distances of ~3.86 Å observed in SC-XRD) . If contradictions persist, re-evaluate force field parameters or consider dynamic effects via molecular dynamics simulations .

Q. What strategies optimize the compound’s bioactivity through substituent modifications?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents on the pyrazole ring and cyclobutyl group. For example:

  • Replace the 3-methylcyclobutylmethyl group with trifluoromethylbenzyl to enhance lipophilicity and metabolic stability .
  • Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to modulate electronic effects, improving antimicrobial activity .
  • Evaluate bioactivity via microdilution assays (MIC values) against target pathogens or enzyme inhibition assays (IC₅₀) for therapeutic targets .

Q. How can researchers address low yields in the alkylation step of the pyrazole core?

  • Methodological Answer : Optimize reaction conditions using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity. Alternatively, employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Monitor progress via TLC and isolate intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Data Analysis & Validation

Q. What analytical approaches reconcile contradictory spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) to assign coupling networks. If splitting arises from dynamic effects (e.g., restricted rotation of the cyclobutyl group), perform variable-temperature NMR (−40°C to 60°C) to confirm conformational exchange . Cross-reference with SC-XRD data to validate static geometries .

Q. How are intermolecular interactions in the crystal lattice leveraged to predict solubility and stability?

  • Methodological Answer : Analyze Hirshfeld surfaces to identify dominant interactions (e.g., C–H···O hydrogen bonds, π–π stacking). High π–π contributions (e.g., 20% surface area) suggest poor aqueous solubility but enhanced thermal stability. Use this data to guide co-crystallization strategies with hydrophilic coformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.